molecular formula C3H6O B094198 Methyl vinyl ether CAS No. 107-25-5

Methyl vinyl ether

Cat. No.: B094198
CAS No.: 107-25-5
M. Wt: 58.08 g/mol
InChI Key: XJRBAMWJDBPFIM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl vinyl ether, also known as Methoxyethene, is primarily used as a synthetic building block . It is an important chemical intermediate for the production of functional polymers and fine chemicals . The primary targets of this compound are the molecules that it reacts with to form these products.

Mode of Action

The alkene portion of the molecule is highly reactive. It is prone to polymerization, leading to the formation of polyvinyl ethers . This polymerization is typically initiated with Lewis acids such as boron trifluoride . This compound also participates in [4+2] cycloaddition reactions . Its reaction with acrolein is the first step in the commercial synthesis of glutaraldehyde .

Biochemical Pathways

This compound can be made by the reaction of acetylene and methanol in the presence of a base . This compound is also involved in the synthesis of a variety of acyl derivatives of silicon, germanium, and tin . In addition, it is used in the sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether .

Pharmacokinetics

It’s worth noting that the compound is a colorless gas and has a boiling point of 6 °c , which would influence its behavior in a laboratory or industrial setting.

Result of Action

The primary result of this compound’s action is the formation of polyvinyl ethers and other products through polymerization and other reactions . These products have a wide range of applications in the production of functional polymers and fine chemicals .

Action Environment

The reactivity of this compound can be influenced by environmental factors. For instance, it reacts vigorously with oxidizing materials and can be explosive in the form of vapor when exposed to heat, flame, or strong oxidizing agents . It is also hydrolyzed rapidly by dilute acid at room temperature to give methanol and acetaldehyde, but is stable in alkaline .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl vinyl ether can be synthesized by the reaction of acetylene with methanol in the presence of a base . The reaction proceeds as follows:

HC≡CH+CH₃OHCH₃OCH=CH₂\text{HC≡CH} + \text{CH₃OH} \rightarrow \text{CH₃OCH=CH₂} HC≡CH+CH₃OH→CH₃OCH=CH₂

Industrial Production Methods: In industrial settings, the production of this compound involves the catalytic reaction of acetylene with methanol. This process is typically carried out under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

    Lewis Acids: Used in polymerization reactions.

    Acrolein: Used in cycloaddition reactions.

    Bases: Used for deprotonation reactions.

Major Products:

Properties

IUPAC Name

methoxyethene
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InChI

InChI=1S/C3H6O/c1-3-4-2/h3H,1H2,2H3
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InChI Key

XJRBAMWJDBPFIM-UHFFFAOYSA-N
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Canonical SMILES

COC=C
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Molecular Formula

C3H6O
Record name VINYL METHYL ETHER
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Related CAS

9003-09-2
Record name Poly(vinyl methyl ether)
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DSSTOX Substance ID

DTXSID4026761
Record name Methoxyethene
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Molecular Weight

58.08 g/mol
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Physical Description

Vinyl methyl ether appears as a colorless gas with a sweet odor. Shipped as a liquefied gas under own vapor pressure. Contact with the liquid may cause frostbite. Easily ignited. Vapors are heavier than air. Leaks may either be liquid or vapor. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat containers may rupture violently and rocket., Liquid, Colorless compressed gas or liquid; [Hawley]
Record name VINYL METHYL ETHER
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Boiling Point

41.9 °F at 760 mmHg (USCG, 1999), 6 °C
Record name VINYL METHYL ETHER
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Flash Point

-69 °F (USCG, 1999)
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Solubility

In water, 0.97 wt% /15,000 mg/L/ at 20 °C, Slightly soluble in water, Very soluble in ethanol, ether, acetone, benzene, Soluble in organic solvents; insoluble in glycerol, glycol, Soluble in oxygenated solvents
Record name Vinyl methyl ether
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Density

0.777 at 32 °F (USCG, 1999) - Less dense than water; will float, 0.7725 g/cu m at 0 °C
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Vapor Density

2.0 (Air = 1)
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Vapor Pressure

1316.0 [mmHg], 1316 mm Hg at 25 °C
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Color/Form

Colorless, compressed gas or colorless liquid, Colorless, liquified gas

CAS No.

107-25-5, 9003-09-2
Record name VINYL METHYL ETHER
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Melting Point

-188 °F (USCG, 1999), -122 °C
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Synthesis routes and methods I

Procedure details

Copoly(methyl vinyl ether:maleic anhydride)(50:50) (Grantrez AN-119 available from GAF)(20.6 grams) was suspended in 80 grams of water and heated on a steam bath to form a 20% solids clear solution of copoly(methyl vinyl ether:maleic acid) (50:50) in water. To 61.8 grams of the solution (containing 12.4 grams of copolymer and 8.26 grams (0.072 mole) of maleic acid)) was added 4.0 grams (0.072 mole) of potassium hydroxide in order to half-neutralize all maleic acid present. Glycerol (9.3 grams) was also added as a plasticizer. The impedance of a bioelectrode prepared with the material was 33 Kohms.
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80 g
Type
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Yield
20%

Synthesis routes and methods II

Procedure details

Zamora, U.S. Pat. No. 5,233,367, Example 1 (which used decanoyl peroxide as the polymerization initiator) was repeated to provide the ethyl half-ester copolymer of maleic anhydride and methyl vinyl ether as a 50% solution in ethanol. A hair spray composition was prepared at 55% VOC using this copolymer solution, and its properties were determined in comparative testing with similar hair spray compositions containing the copolymer solution of the invention.
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Synthesis routes and methods III

Procedure details

960 g of catalyst J synthesized according to Example 3 was charged into a reactor of 2 m length and 29 mm diameter, maintained at a temperature of 300° C., then 690 g of mixture with a content of 24.5 weight percent of methanol, 2.1 weight percent of acetaldehyde and 73.4 weight percent of DMA was passed through the reactor per hour and the reaction gas was directly rectified by distillation in a column. At the column head, vinyl methyl ether was isolated with a selectivity of 99.1%, relative to the 90.6% of DMA which had reacted. In addition to vinyl methyl ether, the distillate contained 2.8 weight percent of acetaldehyde. Unreacted DMA and methanol which had been formed as well as methanol in the feed remained completely in the bottoms.
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690 g
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90.6%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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